molecular formula C10H11NO2 B8712058 2-((1H-Indol-7-yl)oxy)ethan-1-ol

2-((1H-Indol-7-yl)oxy)ethan-1-ol

Cat. No.: B8712058
M. Wt: 177.20 g/mol
InChI Key: DKGRZNGCXBFXGT-UHFFFAOYSA-N
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Description

2-((1H-Indol-7-yl)oxy)ethan-1-ol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-7-yl)oxy)ethan-1-ol typically involves the reaction of indole derivatives with ethylene oxide or similar reagents. One common method includes the reaction of 7-hydroxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-7-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indole-ethanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((1H-Indol-7-yl)oxy)acetaldehyde or 2-((1H-Indol-7-yl)oxy)acetic acid.

    Reduction: Formation of 2-((1H-Indol-7-yl)oxy)ethane.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2-((1H-Indol-7-yl)oxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-7-yl)oxy)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity. This compound may exert its effects through interactions with cellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-Indol-3-yl)oxy)ethan-1-ol: Similar structure but with the indole ring attached at the 3-position.

    2-(1H-Indol-2-yl)ethan-1-ol: Similar structure but with the indole ring attached at the 2-position.

    2-(1H-Indol-5-yl)ethan-1-ol: Similar structure but with the indole ring attached at the 5-position.

Uniqueness

2-((1H-Indol-7-yl)oxy)ethan-1-ol is unique due to its specific attachment of the indole ring at the 7-position, which may confer distinct biological and chemical properties compared to other indole derivatives. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1H-indol-7-yloxy)ethanol

InChI

InChI=1S/C10H11NO2/c12-6-7-13-9-3-1-2-8-4-5-11-10(8)9/h1-5,11-12H,6-7H2

InChI Key

DKGRZNGCXBFXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCO)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-hydroxyindole (1.00 g, 7.51 mmol) and ethylene oxide (0.33 g, 7.50 mmol) in dioxane (3 mL) was placed in a reaction tube. NaH (60% in oil; 0.100 g, 2.45 mmol) was added and the reaction mixture was stirred at 100° C. for 5 days. The reaction mixture was poured into water, extracted with EtOAc, dried (MgSO4) and concentrated. The residue was purified by chromatography on silica gel using toluene/EtOAc (1:1) as eluent to give 0.45 g (34%) of the title product. Pos-EI-MS shows M+ and 5 ions supporting the stated structure. HRMS m/z calcd for C10H11NO2 (M)+ 177.0790, found 177.0799.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
34%

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